REACTION_CXSMILES
|
Br[C:2]1[C:3](=O)[CH2:4][CH2:5][CH2:6][C:7]=1[O:8]CC.CN(C)C=O.Cl.[CH3:18][CH:19]([CH3:23])[C:20](=[NH:22])[NH2:21].C(=O)([O-])[O-].[K+].[K+]>C(OCC)C>[CH3:18][CH:19]([C:20]1[NH:22][C:3]2[CH2:4][CH2:5][CH2:6][C:7](=[O:8])[C:2]=2[N:21]=1)[CH3:23] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(CCCC1OCC)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(C(N)=N)C
|
Name
|
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was then stirred at 50° C. under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 2.75 hr the mixture was filtered and as much DMF
|
Duration
|
2.75 h
|
Type
|
CUSTOM
|
Details
|
as possible was evaporated off under high vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate (400 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted well with ethyl acetate (3×200 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a small amount of a white solid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
STIRRING
|
Details
|
This was stirred with TBME (350 ml)
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid, 16.27 gm
|
Type
|
CUSTOM
|
Details
|
The filtrate from this was evaporated
|
Type
|
CUSTOM
|
Details
|
this partly solidified overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Ether and cyclohexane were added
|
Type
|
CUSTOM
|
Details
|
precipitate out more product
|
Type
|
CUSTOM
|
Details
|
The solution was decanted off
|
Type
|
CUSTOM
|
Details
|
gave a golden oil
|
Type
|
CUSTOM
|
Details
|
on evaporation, 77 gm
|
Type
|
CUSTOM
|
Details
|
The oily solid was evaporated
|
Type
|
DISSOLUTION
|
Details
|
38 gm, dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica cartridge)
|
Type
|
WASH
|
Details
|
eluting with 0-100% ethyl acetate in dichloromethane over 10 column volumes
|
Type
|
CUSTOM
|
Details
|
Fractions were evaporated
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
This gave a white solid, 4.0 gm
|
Type
|
CUSTOM
|
Details
|
came out from the aqueous phase overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
So it was extracted with more ethyl acetate and DCM
|
Type
|
CUSTOM
|
Details
|
The organics were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
gave 69 gm of a beige slurry that
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid, 11.3 gm
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica)
|
Type
|
WASH
|
Details
|
eluting with 0-100% ethyl acetate in dichloromethane
|
Type
|
WASH
|
Details
|
washed with aq LiCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
re-evaporated to a beige slurry, 46.4 gm, that
|
Type
|
STIRRING
|
Details
|
was stirred in ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give a white solid, 5.85 gm
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=NC2=C(N1)CCCC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |